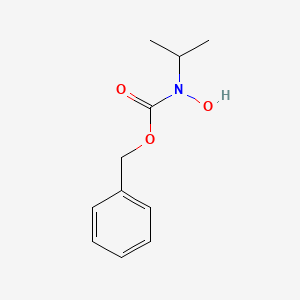

Benzyl hydroxy(isopropyl)carbamate

Description

Contextualization of Carbamate (B1207046) Scaffolds in Advanced Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds sharing a common functional group derived from carbamic acid. wikipedia.org The carbamate scaffold is a key structural motif in a wide array of chemical entities, from pharmaceuticals and agrochemicals to polymers and protecting groups in peptide synthesis. acs.org Their prevalence stems from their inherent stability, which is comparable to that of amides and esters, and their ability to participate in hydrogen bonding. acs.org

In advanced organic synthesis, carbamates serve as versatile building blocks and intermediates. organic-chemistry.org They are frequently employed as protecting groups for amines due to their robustness under various reaction conditions and the availability of a wide range of cleavage protocols. acs.org Furthermore, the carbamate functionality can influence the stereochemical outcome of reactions and is utilized in the construction of complex molecular architectures. nih.gov The directed metalation of carbamate groups has also been a powerful tool for the regioselective functionalization of aromatic rings.

Significance of N-Hydroxy Functionality in Carbamate Systems

The introduction of a hydroxyl group on the nitrogen atom of the carbamate moiety, forming an N-hydroxycarbamate, significantly alters the electronic properties and reactivity of the functional group. The N-hydroxy group can act as a nucleophile, an electrophile under certain conditions, or a ligand for metal catalysts. This trifunctional nature makes N-hydroxycarbamates valuable precursors for a variety of nitrogen-containing compounds.

The N-hydroxy functionality imparts unique chemical characteristics, including the potential for rearrangement reactions and the ability to act as a precursor to nitrenium ions or nitroso compounds. These reactive intermediates can participate in a range of transformations, leading to the formation of diverse molecular structures.

Historical Development and Evolution of Hydroxycarbamate Research

The study of hydroxycarbamates dates back to the mid-20th century. Early research, such as the work by Boyland and Nery in 1965, explored the synthesis of N-hydroxycarbamates through the reaction of hydroxylamine (B1172632) with alkyl chloroformates in alkaline media. This foundational work laid the groundwork for understanding the basic reactivity and properties of this class of compounds.

Over the decades, research into hydroxycarbamates has evolved from fundamental synthesis and reactivity studies to their application in more complex synthetic strategies. The development of new reagents and methodologies has expanded the scope of reactions involving hydroxycarbamates, and their utility as precursors for various nitrogen-containing heterocycles and other functional groups is an area of ongoing investigation. nih.gov

Research Objectives and Scope for Benzyl (B1604629) hydroxy(isopropyl)carbamate Investigations

The investigation into Benzyl hydroxy(isopropyl)carbamate is driven by several key research objectives. A primary goal is the development of efficient and selective synthetic routes to this specific N-substituted N-hydroxycarbamate. This includes exploring different synthetic strategies and optimizing reaction conditions to achieve high yields and purity.

A second objective is the comprehensive characterization of this compound, including its structural, physical, and spectroscopic properties. This involves the use of various analytical techniques to establish a complete profile of the compound.

Furthermore, the research aims to explore the synthetic utility of this compound as an intermediate in organic synthesis. This includes investigating its reactivity towards various reagents and its potential as a precursor for the synthesis of novel and potentially bioactive molecules. The presence of the benzyl group offers possibilities for deprotection strategies, while the isopropyl group provides steric and electronic influence that can be exploited in various chemical transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

benzyl N-hydroxy-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C11H15NO3/c1-9(2)12(14)11(13)15-8-10-6-4-3-5-7-10/h3-7,9,14H,8H2,1-2H3 |

InChI Key |

MUFJZECCPUBLQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(=O)OCC1=CC=CC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl Hydroxy Isopropyl Carbamate and Analogues

Direct Synthetic Routes to Benzyl (B1604629) hydroxy(isopropyl)carbamate and Analogues

Direct synthetic routes to N-hydroxycarbamates involve the formation of the core carbamate (B1207046) structure with the N-hydroxy moiety in a planned sequence. These methods often rely on the careful manipulation of hydroxylamine (B1172632) or isocyanate precursors.

N-hydroxylation represents a direct approach to installing the N-OH group. The N-hydroxylation of amines is a known metabolic process, often carried out by enzymes like cytochrome P450. nih.govnih.gov In a synthetic context, analogous transformations can be challenging.

A more common laboratory strategy involves the use of pre-functionalized starting materials. For instance, a facile, two-step procedure for the synthesis of N-aryl-N-hydroxy carbamates begins with the zinc-mediated reduction of nitroarenes. organic-chemistry.org The intermediate N-aryl hydroxylamines are trapped in situ with chloroformates to prevent over-reduction, yielding N,O-bisprotected hydroxylamines. organic-chemistry.org Subsequent solvolysis with sodium methoxide (B1231860) in methanol (B129727) efficiently provides the target N-aryl-N-hydroxy carbamates in excellent yields (89–97%). organic-chemistry.org This method avoids hazardous metals and allows for a streamlined synthesis without intermediate purification. organic-chemistry.org

Another approach involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate (B1229208) and formic acid to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. acs.org These resulting compounds are stable, crystalline solids that can act as N-(Boc) nitrone equivalents. acs.org

Isocyanates are highly reactive electrophiles that readily form carbamates upon reaction with alcohols. wikipedia.org This reactivity is a cornerstone of many synthetic routes to N-hydroxycarbamates and their analogues. A general method for producing isocyanates from amines involves phosgenation, which proceeds through a carbamoyl (B1232498) chloride intermediate. wikipedia.org However, due to the toxicity of phosgene (B1210022), alternative, non-phosgene methods are actively sought. nih.gov

One such non-phosgene route involves rearrangement reactions. The Lossen rearrangement converts a hydroxamic acid, via an O-acyl, sulfonyl, or phosphoryl intermediate, into an isocyanate. wikipedia.orgnih.gov An efficient, one-pot synthesis of carbamates utilizes this rearrangement, where N-methylimidazole (NMI) catalyzes the conversion of the intermediate isocyanate to the final carbamate product. nih.gov This method is effective for both aromatic and aliphatic isocyanates. nih.gov Similarly, the Curtius rearrangement of an acyl azide (B81097) and the Hofmann rearrangement of a primary amide are also established methods for generating isocyanate intermediates. wikipedia.org

The synthesis of bifunctional N-methylhydroxamate-isocyanate linkers has been achieved in high yield and purity from the corresponding amine salts using a biphasic reaction with phosgene. nih.gov These isocyanate linkers can then be coupled with alcohols to form carbamates. nih.gov It was noted that primary hydroxamate-isocyanate analogues could not be isolated due to rapid intramolecular cyclization, highlighting the stability challenges with certain substrates. nih.gov

Condensation reactions, where two molecules combine to form a larger molecule with the loss of a small molecule like water, are fundamental in organic synthesis. wikipedia.orgebsco.com The formation of esters and amides through the reaction of a carboxylic acid with an alcohol or amine, respectively, are classic examples of condensation. unizin.orglabxchange.org

The synthesis of N-hydroxycarbamates can be viewed as a condensation process. A common method involves reacting a hydroxylamine with a chloroformate. google.com For example, (N-hydroxy)butyl carbamate can be synthesized by reacting hydroxylamine with butyl chloroformate. google.com This approach directly constructs the N-hydroxycarbamate linkage. Hydrothermal pyrolysis experiments have also been used to study condensation reactions that form amides, esters, and nitriles from lipid precursors, demonstrating the broad applicability of condensation principles. nih.gov

Catalytic Systems and Reaction Conditions in N-Hydroxycarbamate Synthesis

Catalysis offers powerful tools for synthesizing carbamates with improved efficiency, selectivity, and milder reaction conditions. Both metal-based and organic catalysts have been successfully employed.

Transition metals are widely used to catalyze the formation of carbamates. researchgate.net One major area is in nitrene transfer reactions, where carbamates serve as nitrene precursors for C-H amination and aziridination reactions, catalyzed by metals such as Rhodium (Rh), Iron (Fe), and Ruthenium (Ru). For instance, Rh(III) catalysis has been used in the tandem reaction of imidamides and N-hydroxycarbamates to produce valuable 2-alkylbenzimidazoles under mild conditions. acs.org

Oxidative carbonylation of amines is another key strategy. Platinum group metals, in the presence of an alkali metal halide, can catalyze the oxidative alkoxycarbonylation of amines to form carbamates. acs.org Palladium catalysts have also been employed in the reductive carbonylation of nitroarenes to yield aryl isocyanates, which can then be converted to carbamates. wikipedia.org

More recently, the direct use of metal carbamato complexes as catalytic precursors has been explored. nih.gov Homoleptic carbamates of silicon, tin, and some d-transition metals have shown catalytic activity for the CO2/epoxide coupling reaction, demonstrating the expanding role of metal carbamates in catalysis. nih.gov

| Catalyst System | Reactants | Product Type | Reference |

| Rh(III) | Imidamides, N-hydroxycarbamates | 2-Alkylbenzimidazoles | acs.org |

| Platinum Group Metals | Amines, Alcohol, CO | Carbamates | acs.org |

| Ru, Fe, Rh | Carbamates | C-H Amination/Aziridination Products | |

| Palladium | Nitroarenes | Aryl Isocyanates/Carbamates | wikipedia.org |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. mdpi.com In carbamate synthesis, N-methylimidazole (NMI) has been identified as an effective organocatalyst. nih.gov It accelerates the conversion of isocyanate intermediates, formed via the Lossen rearrangement of hydroxamic acids, into the corresponding carbamates. nih.gov This catalytic system allows for milder reaction temperatures and minimizes the formation of dimeric side products. nih.gov

Biocatalysis leverages enzymes for chemical transformations, offering high selectivity and environmentally friendly conditions. beilstein-journals.org A continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic step using immobilized Candida antarctica lipase (B570770) B (CALB). beilstein-journals.orgbeilstein-journals.org This system produces a range of valuable Cbz-carbamate products in high yield and purity. beilstein-journals.org In this process, the enzyme is used to selectively transform residual benzyl alcohol into benzyl butyrate, simplifying the purification of the desired carbamate product. beilstein-journals.org Furthermore, enzyme engineering has been used to develop biocatalysts for synthesizing non-canonical amino acids, including those involving N-substitution, which showcases the potential for creating highly tailored enzymes for specific carbamate syntheses. nih.govnih.gov

| Catalyst | Method | Substrates | Key Feature | Reference |

| N-Methylimidazole (NMI) | Organocatalysis | Hydroxamic acids, Alcohols | Accelerates isocyanate to carbamate conversion | nih.gov |

| Candida antarctica lipase B (CALB) | Biocatalysis (Flow) | Carboxylic acids, Benzyl alcohol | Impurity tagging for simplified purification | beilstein-journals.orgbeilstein-journals.org |

| Engineered Tryptophan Synthase (TrpB) | Biocatalysis | Serine, Amine nucleophiles | Synthesis of N-substituted amino acids | nih.govnih.gov |

Solvent Effects and Green Chemistry Considerations

The use of carbon dioxide (CO2) as a C1 building block represents a significant advancement in green carbamate synthesis. acs.org This approach is inherently safer and more sustainable than methods employing toxic reagents like phosgene. acs.orgacs.org In such systems, the solvent can dramatically influence the reaction's efficiency. For instance, ionic liquids and deep eutectic solvents (DESs) have emerged as promising media for CO2-based carbamate synthesis. google.com A study highlighted the use of a choline (B1196258) chloride-based DES, which facilitated the reaction of less reactive alkyl chlorides to produce carbamates in good yields. google.com

Supercritical carbon dioxide (scCO2) can function as both a reactant and a solvent, further enhancing the green credentials of the synthesis. google.com The reactivity in different solvents can vary significantly. For example, in the synthesis of certain carbamates, the ionic liquid [bmim]Cl showed the best reactivity. nih.gov The selection of an appropriate solvent is also critical in traditional methods to minimize side reactions and facilitate product isolation. In many procedures, solvents like toluene, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are employed. acs.orgnih.govresearchgate.net The impact of the solvent on the rotational barrier of the carbamate C-N bond has also been a subject of computational and experimental studies, indicating that solvent polarity can influence the conformational equilibrium of the carbamate. nih.gov

A halogen-free synthesis of carbamates from amines, alcohols, and carbon dioxide has been developed, utilizing basic catalysts in mild conditions (2.5 MPa CO2) without the need for dehydrating agents. wikipedia.orgacs.org This method underscores the potential to design carbamate syntheses that are both efficient and environmentally considerate.

Table 1: Influence of Solvents and Catalysts on Carbamate Synthesis

| Catalyst/Solvent System | Reactants | Key Findings | Reference |

| Basic Catalysts | Amines, Alcohols, CO2 | Good yields for linear and branched aliphatic amines under mild, halogen-free conditions. | wikipedia.orgacs.org |

| Choline Chloride-based DES | Amines, Alkyl Chlorides, CO2 | Effective for less reactive alkyl chlorides, yielding good carbamate yields. | google.com |

| [bmim]Cl (Ionic Liquid) | Varies | Demonstrated superior reactivity compared to other solvents in certain carbamate syntheses. | nih.gov |

| Supercritical CO2 | Amines, Alkyl Halides | Acts as both reactant and solvent, with quaternary onium salts influencing yield. | google.com |

Optimization of Reaction Parameters for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of Benzyl hydroxy(isopropyl)carbamate and its analogs necessitates the careful optimization of several reaction parameters. These include temperature, catalyst loading, and the molar ratio of reactants.

The temperature of the reaction is a critical factor. For instance, in a zinc chloride-catalyzed synthesis of carbamates from carbamoyl chlorides and alcohols, the reaction did not proceed at room temperature without a catalyst. However, at reflux temperature, a low yield was observed. dtu.dk The introduction of the catalyst significantly improved the yield at room temperature. dtu.dk In other systems, an elevated temperature can sometimes favor the formation of undesired byproducts. google.com

Catalyst concentration is another key variable. In the aforementioned zinc chloride-catalyzed reaction, systematically increasing the catalyst equivalence from 0.1 to 1.0 resulted in a progressive increase in the carbamate yield, with an optimal loading found at 0.5 equivalents, beyond which no significant improvement was observed. dtu.dk Similarly, in a continuous flow synthesis of carbamates using CO2, the amount of the base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), was varied, with 2.0 equivalents providing the best conversion. google.com

The ratio of reactants also plays a crucial role. In a three-component coupling of amines, CO2, and alkyl halides, the use of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) under mild conditions helped to prevent the N-alkylation of the amine and overalkylation of the carbamate product. acs.orgnih.gov The flow rate of gaseous reactants like CO2 in continuous systems is another parameter that requires optimization to maximize the formation of the desired carbamate over potential byproducts. google.com

Table 2: Optimization of Reaction Parameters in Carbamate Synthesis

| Parameter Optimized | Reaction System | Optimal Condition/Observation | Reference |

| Temperature | ZnCl2 catalyzed carbamate synthesis | Room temperature with catalyst is effective; reflux needed without. | dtu.dk |

| Catalyst Loading | ZnCl2 catalyzed carbamate synthesis | 0.5 equivalents of ZnCl2 provided excellent yield. | dtu.dk |

| Base Concentration | Continuous flow synthesis with DBU | 2.0 equivalents of DBU resulted in the best conversion. | google.com |

| Reactant Ratio | Three-component coupling | Use of Cs2CO3 and TBAI prevents side reactions. | acs.orgnih.gov |

| Gas Flow Rate | Continuous flow synthesis with CO2 | An increased CO2 flow rate accelerated desired carbamate formation. | google.com |

Protection and Deprotection Strategies for the N-Hydroxy Group

The synthesis of complex molecules containing the N-hydroxycarbamate functionality often requires the use of protecting groups to mask the reactive N-hydroxy group, preventing it from participating in unintended side reactions.

Orthogonal Protecting Group Chemistry in Complex Syntheses

Orthogonal protection is a powerful strategy in multi-step organic synthesis that allows for the selective removal of one protecting group in the presence of others under specific, non-interfering conditions. organic-chemistry.orgrsc.org This level of control is crucial for the synthesis of complex molecules with multiple functional groups, such as peptides and carbohydrates. organic-chemistry.orgacs.org

In the context of N-hydroxycarbamates integrated into larger molecules, an orthogonal protecting group strategy would be essential. For example, if a complex target molecule also contained acid-labile and base-labile groups, a protecting group for the N-hydroxy functionality that could be removed under neutral conditions would be highly desirable. Common orthogonal protecting group pairs include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which are cleaved under acidic and basic conditions, respectively. researchgate.net Another example is the use of an allyloxycarbonyl (Alloc) group, which can be removed by palladium catalysis, in conjunction with acid- or base-labile groups. researchgate.net

The choice of protecting groups must be carefully planned to ensure their compatibility with the reaction conditions employed throughout the synthetic sequence. acs.org For instance, a benzyl (Bn) ether protecting group, often removed by hydrogenolysis, would be orthogonal to an Fmoc group. rsc.org This strategic application of orthogonal protecting groups enables chemists to construct complex molecular architectures with precision. bham.ac.uk

Table 3: Examples of Orthogonal Protecting Group Pairs and their Cleavage Conditions

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Reference |

| Fmoc | Base (e.g., Piperidine) | tBu | Acid (e.g., TFA) | researchgate.netacs.org |

| Alloc | Pd(0) catalyst | Boc | Acid (e.g., TFA) | researchgate.net |

| Benzyl (Bn) | Hydrogenolysis (e.g., H2, Pd/C) | Fmoc | Base (e.g., Piperidine) | rsc.org |

| Dde/ivDde | Hydrazine | Fmoc/tBu | Base/Acid | sigmaaldrich.com |

Photolabile Protecting Group Applications

Photolabile protecting groups (PPGs), or photocages, offer a powerful method for protecting functional groups, as they can be removed with light, often under mild and neutral conditions. wikipedia.orgdtu.dk This "traceless" deprotection avoids the need for chemical reagents that could interfere with other functionalities in the molecule. wikipedia.org PPGs are particularly valuable in biological and materials science applications where spatial and temporal control of deprotection is required. wikipedia.orgdtu.dk

Several classes of PPGs have been developed that can protect hydroxyl and amine functionalities, and by extension, N-hydroxy groups. Nitrobenzyl-based PPGs are one of the most common types and can protect a wide range of functional groups, including carbamates. wikipedia.orgacs.org The deprotection occurs via a Norrish Type II reaction upon irradiation with UV light. wikipedia.org

Coumarin-based caging groups are another important class, known for their efficient release of substrates. researchgate.net These are often used to protect alcohols and amines via a carbonate or carbamate linkage. researchgate.netnih.gov Phenacyl-based PPGs can also be employed to protect carbamates. wikipedia.org The choice of PPG depends on factors such as the required wavelength for cleavage, the quantum yield of deprotection, and the stability of the protected compound and the photoproducts. wikipedia.orgacs.org For instance, the p-hydroxyphenacyl (pHP) group is advantageous as its photolysis by-products are non-toxic and absorb at a different wavelength than the starting material, allowing for quantitative conversion.

The application of a photolabile group to the N-hydroxy moiety of this compound would allow for its selective deprotection with high spatial and temporal control, a feature of significant interest in the synthesis of photoactivatable probes or materials.

Table 4: Common Photolabile Protecting Groups (PPGs) and Their Properties

| PPG Class | Example | Protected Groups | Deprotection Wavelength | Key Features | Reference |

| Nitrobenzyl-based | 2-Nitrobenzyl | Carboxylates, Phosphates, Carbamates, Alcohols | ~300-350 nm | Widely used, but can have absorbing by-products. | wikipedia.orgacs.org |

| Coumarin-based | 7-(Diethylamino)coumarin-4-ylmethyl (DEACM) | Carbamates, Carbonates | >350 nm | High quantum yields, good aqueous solubility. | researchgate.netnih.gov |

| Phenacyl-based | p-Hydroxyphenacyl (pHP) | Carboxylates, Sulfonates, Carbamates | ~300-350 nm | Non-interfering, non-toxic photoproducts. | wikipedia.org |

| Trityl-based | Substituted Trityls | Hydroxyls | Varies | Tunable photochemical properties based on substitution. | acs.org |

Chemical Reactivity and Mechanistic Investigations of Benzyl Hydroxy Isopropyl Carbamate

Reactivity Profiles of the Carbamate (B1207046) Moiety

The carbamate group in benzyl (B1604629) hydroxy(isopropyl)carbamate is a key determinant of its chemical behavior. The electronic interplay between the nitrogen lone pair, the carbonyl group, and the benzyloxy group influences its stability and reactivity in various chemical transformations.

The hydrolysis of carbamates is a fundamental reaction that can be catalyzed by acid or base. clemson.edu In general, the rate of hydrolysis is significantly influenced by the pH of the medium. clemson.edu Under acidic conditions, the carbamate oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. In alkaline or base-mediated hydrolysis, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. clemson.edu

Systematic studies on the hydrolytic stability of various pharmaceuticals, including those with related functional groups, are often conducted according to standardized procedures like the OECD 111 guideline to ensure comparable results. nih.govnih.gov Such studies typically involve determining the half-life of the compound at different pH values (e.g., 4, 7, and 9) and temperatures. nih.govnih.gov

Table 1: General Factors Influencing Carbamate Hydrolysis

| Factor | Influence on Hydrolysis Rate |

| pH | Rate is generally lowest at neutral pH and increases under acidic or basic conditions. clemson.edu |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. nih.gov |

| Substituents | Electron-withdrawing groups on the nitrogen or oxygen can affect the electrophilicity of the carbonyl carbon and influence the rate. nih.gov |

Transcarbamoylation is an exchange reaction where the alkoxy or amino group of a carbamate is replaced by another alcohol or amine. researchgate.netresearchgate.net This reaction is of significant interest, particularly in the context of dynamic covalent chemistry and the recycling of polyurethane materials. researchgate.netnih.gov The reaction can proceed through either an associative or a dissociative mechanism, often catalyzed by bases or metal catalysts. researchgate.netnih.gov

In an associative pathway, the incoming nucleophile (an alcohol or amine) attacks the carbamate carbonyl group, forming a tetrahedral intermediate which then collapses to release the original alkoxy or amino group. researchgate.net The dissociative mechanism involves the reversible cleavage of the carbamate into an isocyanate and an alcohol, which can then react with a different nucleophile. researchgate.net

While specific studies on the transcarbamoylation of benzyl hydroxy(isopropyl)carbamate are not documented, the general principles can be applied. The presence of the N-hydroxyl group might influence the reaction pathway. The reaction is typically facilitated by catalysts such as titanium(IV) isopropoxide, lanthanum(III) salts, or organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.gov

Table 2: Catalysts Commonly Used in Transcarbamoylation Reactions

| Catalyst Type | Examples |

| Metal Catalysts | Titanium(IV) isopropoxide, Lanthanum(III) salts, Zinc acetate, Bismuth triflate. nih.gov |

| Organic Bases | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Potassium tert-butoxide (t-BuOK). nih.govdoi.org |

The optimization of transcarbamoylation reactions often involves screening different catalysts, solvents, and temperatures to achieve high conversion and selectivity. doi.org

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. While carbamates themselves are generally stable towards decarboxylation, the corresponding carbamic acids are not. masterorganicchemistry.com The decarboxylation of N-arylcarbamates has been studied, revealing the involvement of zwitterionic carbamic acid intermediates. acs.orgnih.gov The rate of decarboxylation is influenced by the stability of the intermediates and the reaction conditions. researchgate.net

The decarboxylation of alkanoyloxycarbamates to alkylamines has been achieved using a base-mediated intramolecular rearrangement. acs.org This reaction proceeds through a carbon-to-nitrogen migration of the alkyl group with concomitant loss of carbon dioxide.

In the context of this compound, direct decarboxylation is not a typical reaction. However, under conditions where the carbamate is hydrolyzed to the corresponding carbamic acid, subsequent decarboxylation could occur. The rate of such a process would depend on the rate of the initial hydrolysis step. acs.orgnih.gov The study of decarboxylation reactions often involves kinetic analysis to determine rate constants and elucidate the reaction mechanism. nih.govresearchgate.net

Transformations Involving the N-Hydroxyl Group

The N-hydroxyl group in this compound provides a second reactive site, enabling a variety of functionalization reactions.

The oxygen atom of the N-hydroxyl group is nucleophilic and can undergo O-alkylation and O-acylation reactions.

O-Alkylation: The alkylation of N-hydroxycarbamates can be achieved using various alkylating agents under basic conditions. organic-chemistry.org The selectivity between N- and O-alkylation can be influenced by factors such as the nature of the alkylating agent, the base, and the solvent. nih.gov For instance, the use of hard electrophiles tends to favor O-alkylation. A direct preparation of O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of alcohols, followed by deprotection. organic-chemistry.org

O-Acylation: The O-acylation of N-hydroxycarbamates can be accomplished using acylating agents like acid chlorides or anhydrides. rsc.org The reaction conditions can be controlled to favor O-acylation over N-acylation. For example, acidic conditions are known to favor O-acylation of hydroxyamino acids. nih.gov In some cases, N-acylation can be achieved using catalysts like heteropolyacids under solvent-free conditions. sciforum.net

Table 3: General Conditions for O-Functionalization of N-Hydroxycarbamates

| Reaction | Reagents and Conditions |

| O-Alkylation | Alkyl halides or sulfonates in the presence of a base (e.g., K₂CO₃, NaH). organic-chemistry.org |

| O-Acylation | Acyl chlorides or anhydrides, potentially under acidic or basic catalysis. rsc.orgnih.gov |

The N-hydroxyl group can be both oxidized and reduced.

Oxidation: The oxidation of N-hydroxycarbamates can lead to various products depending on the oxidant and reaction conditions. rsc.org For example, the oxidation of alkyl or benzyl N-hydroxycarbamates with reagents like iodine can produce O-alkoxycarbonyl or O-benzyloxycarbonyl N-hydroxycarbamates. rsc.org The redox potential of N-hydroxy compounds is influenced by the electronic properties of the substituents. nih.gov Electron-withdrawing groups tend to increase the redox potential. nih.gov

Reduction: The reduction of the N-O bond in N-hydroxycarbamates can be achieved using various reducing agents. For example, samarium(II) iodide (SmI₂) has been used for the reduction of the N-O bond in related systems. acs.org The reduction of nitriles, a related nitrogen-containing functional group, can be accomplished with reagents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H). youtube.com While specific reduction protocols for this compound are not detailed, methods used for similar functionalities could likely be adapted.

Hydrogen Bonding Interactions and Their Influence on Reactivity

The structure of this compound, featuring a hydroxyl group attached to the carbamate nitrogen, allows for the formation of both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions can significantly influence the molecule's conformation and, consequently, its chemical reactivity.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the N-hydroxyl group and the carbonyl oxygen of the carbamate. khanacademy.orgnih.gov This interaction would create a pseudo-six-membered ring, leading to a more planar and rigid conformation of the carbamate group. Such a conformation can affect the accessibility of the lone pairs on the nitrogen and oxygen atoms to external reagents. For instance, the formation of this intramolecular hydrogen bond could decrease the nucleophilicity of the carbonyl oxygen by reducing its electron density. Conversely, by fixing the geometry, it might enhance the rate of certain intramolecular reactions. The stabilization of a particular conformer through intramolecular hydrogen bonding can also play a crucial role in directing the stereochemical outcome of reactions at or near the carbamate center. nih.govnih.gov

Intermolecular Hydrogen Bonding: In the absence of a strong intramolecular interaction or in the solid state, this compound can participate in intermolecular hydrogen bonding. libretexts.orgchemistryguru.com.sg The N-hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. These intermolecular interactions can lead to the formation of dimers or larger aggregates. The extent of intermolecular hydrogen bonding is dependent on the solvent and concentration. In polar protic solvents, the compound is likely to form hydrogen bonds with solvent molecules, which can compete with intramolecular hydrogen bond formation. In nonpolar solvents, intermolecular self-association is more likely. These intermolecular interactions can influence reactivity by altering the effective concentration of the reactive species and by solvating transition states. For example, intermolecular hydrogen bonding to the carbonyl oxygen could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reaction Mechanisms at the Isopropyl Moiety

The isopropyl group of this compound presents a site for various chemical transformations, the mechanisms of which are influenced by the electronic nature of the adjacent carbamate group.

Stereochemical Course of Reactions

The carbon atom of the isopropyl group is a prochiral center, as replacement of one of the two methyl groups with a different group would create a chiral center. libretexts.org While the two methyl groups are chemically equivalent in an achiral environment, they are diastereotopic and can be distinguished by chiral reagents, such as enzymes. libretexts.org

Reactions at the isopropyl moiety, particularly those catalyzed by enzymes, can therefore proceed with a high degree of stereoselectivity. For instance, an enzymatic hydroxylation of one of the methyl groups would lead to the formation of a single enantiomer of the resulting primary alcohol. The stereochemical course of such a reaction is determined by the specific binding orientation of the substrate within the enzyme's active site.

In non-enzymatic reactions, the stereochemical outcome depends on the reaction mechanism. For reactions proceeding through a planar intermediate, such as a carbocation in an SN1 reaction, a racemic mixture of products would be expected. organic-chemistry.orgyoutube.com Conversely, a concerted SN2 reaction would proceed with a predictable stereochemistry, although this is less common for secondary carbons unless a powerful nucleophile and a good leaving group are involved.

Nucleophilic and Electrophilic Substitutions

The isopropyl group, being a secondary alkyl group, can undergo nucleophilic substitution reactions through either an SN1 or SN2 mechanism, or a borderline mechanism depending on the reaction conditions. organic-chemistry.orgnih.govyoutube.comyoutube.com

SN1 Mechanism: The formation of a secondary carbocation at the isopropyl position is relatively unfavorable but can be promoted by the use of a good leaving group and polar protic solvents. The adjacent carbamate group, particularly the nitrogen lone pair, could potentially stabilize the carbocation through resonance, although this effect is likely to be modest. A plausible SN1-type reaction could be the acid-catalyzed removal of the isopropyl group, where protonation of the carbamate oxygen facilitates the departure of the isopropyl cation. researchgate.net

SN2 Mechanism: An SN2 reaction at the secondary carbon of the isopropyl group would be subject to steric hindrance. youtube.comyoutube.com However, with a strong, unhindered nucleophile and a suitable leaving group, this pathway is possible. For instance, deprotection of the carbamate via nucleophilic attack on the isopropyl group could be envisioned, although this is generally a less common strategy for carbamate cleavage.

Electrophilic substitution at the isopropyl group is generally not a favorable process due to the electron-rich nature of the C-H bonds. However, radical substitution reactions are possible under appropriate conditions, such as exposure to radical initiators and a source of electrophilic radicals.

Advanced Mechanistic Elucidation Techniques

To gain a deeper understanding of the reaction mechanisms of this compound, advanced analytical techniques can be employed.

Kinetic Isotope Effect Studies for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and for elucidating the structure of the transition state. wikipedia.orglibretexts.org By replacing a hydrogen atom at a specific position with deuterium (B1214612), changes in the reaction rate can be measured.

For reactions involving the isopropyl moiety, a secondary deuterium KIE can be particularly informative. For example, in a solvolysis reaction proceeding through an SN1 mechanism, replacing the hydrogen at the methine position of the isopropyl group with deuterium (β-deuterium) would lead to a kH/kD > 1. This is because the C-D bond has a lower zero-point energy than the C-H bond, and the transition state for carbocation formation involves some degree of hyperconjugation, which is more effective for C-H bonds. cdnsciencepub.comosti.govcdnsciencepub.com

Conversely, for an SN2 reaction, the β-deuterium KIE is typically close to unity. Therefore, measuring the KIE for a substitution reaction at the isopropyl group could help distinguish between SN1 and SN2 pathways.

Table 1: Representative Secondary β-Deuterium Kinetic Isotope Effects for Solvolysis of Isopropyl Compounds

| Isopropyl Compound | Solvent | Temperature (°C) | kH/kD |

| Isopropyl Bromide | Water | 25 | 1.33 |

| Isopropyl Methanesulfonate | Water | 25 | 1.45 |

| Isopropyl p-Toluenesulfonate | Water | 25 | 1.46 |

Data is illustrative and based on studies of similar isopropyl systems. cdnsciencepub.com

Theoretical and Computational Studies of Benzyl Hydroxy Isopropyl Carbamate

Electronic Structure and Bonding Analysis

The electronic structure and bonding of Benzyl (B1604629) hydroxy(isopropyl)carbamate are fundamental to understanding its reactivity and intermolecular interactions. Computational chemistry provides powerful tools to dissect these features.

Molecular Orbital Theory and Frontier Orbital Interactions

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. In related compounds like ethyl benzyl carbamates, computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) have been employed to calculate the energies of these frontier orbitals. scirp.org For Benzyl hydroxy(isopropyl)carbamate, the HOMO is expected to be localized on the electron-rich regions, likely the benzyl ring and the nitrogen and oxygen atoms of the carbamate (B1207046) group, which can act as electron donors. The LUMO, conversely, would be centered on the carbonyl group and the aromatic ring, which can accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For a series of ethyl benzyl carbamates, DFT calculations with various basis sets (e.g., B3LYP/6-31+G(d), PBEPBE/6-31+G(d)) have shown subtle differences in the predicted HOMO-LUMO energy gaps, highlighting the importance of the chosen computational method. scirp.org

Interactive Table: Predicted Frontier Orbital Energies for a Model Carbamate System

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| HF | 6-31+G(d) | -9.5 | 2.1 | 11.6 |

| B3LYP | 6-31+G(d) | -7.2 | 0.5 | 7.7 |

| B3LYP | 6-311+G(d,p) | -7.1 | 0.4 | 7.5 |

| PBEPBE | 6-31+G(d) | -6.8 | 0.8 | 7.6 |

Note: Data is hypothetical and based on trends observed in similar molecules for illustrative purposes.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within this compound dictates its polarity and how it interacts with other molecules. Electrostatic potential (ESP) maps are a visual representation of this charge distribution. mdpi.com In an ESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to exhibit significant negative electrostatic potential. The hydrogen atom of the hydroxyl group and the protons on the aromatic ring would show positive potential. These maps are crucial for understanding potential hydrogen bonding sites and other non-covalent interactions. mdpi.com The generation of accurate ESP maps relies on quantum mechanical calculations, often using software like Gaussian or Chimera. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not static but exists as an ensemble of different conformations. Understanding these conformational preferences is key to elucidating its biological activity and physical properties.

Potential Energy Surface Mapping of Rotational Barriers

The rotation around the various single bonds in this compound (e.g., the C-N bond, the C-O bond) is not free but is hindered by energy barriers. A potential energy surface (PES) maps the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the transition states between them (saddle points). nih.gov

For similar molecules like N-benzhydrylformamides, DFT calculations have been used to compute the rotational barriers of different molecular fragments. mdpi.com The rotation of the formyl group in these compounds was found to have a barrier of 20–23 kcal/mol. mdpi.com For this compound, the rotation around the carbamate C-N bond would be of particular interest, as it influences the relative orientation of the isopropyl and benzyl groups. The height of these rotational barriers can be determined experimentally using dynamic NMR spectroscopy or calculated using computational methods. mdpi.com

Intramolecular Hydrogen Bonding and Conformation

The presence of both a hydroxyl group (a hydrogen bond donor) and carbonyl and ether oxygens (hydrogen bond acceptors) in this compound allows for the possibility of intramolecular hydrogen bonding. digitellinc.com An intramolecular hydrogen bond can significantly influence the molecule's conformational preferences, locking it into a more rigid structure. rsc.org

Solvent Effects on Conformation and Stability (in silico)

The surrounding solvent can have a profound impact on the conformational equilibrium and stability of a molecule. In silico studies, using computational models like the Polarizable Continuum Model (PCM), can simulate these solvent effects. scirp.org

For related carbamates, it has been shown that polar solvents can stabilize more polar conformers. scirp.org In the case of this compound, a polar solvent would likely stabilize conformations where the polar carbamate and hydroxyl groups are more exposed, while non-polar solvents might favor conformations where the non-polar benzyl and isopropyl groups shield the polar functionalities. Molecular dynamics simulations in explicit solvent boxes can provide a more detailed picture of the solvent's influence on the conformational landscape and the dynamics of intramolecular hydrogen bonding.

Prediction of Spectroscopic Parameters (Theoretical Basis)

Theoretical methods are instrumental in predicting and interpreting the spectroscopic characteristics of molecules like this compound. By solving approximations of the Schrödinger equation, these methods provide a foundational understanding of the relationship between a molecule's electronic structure and its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations offer a powerful means to predict the NMR chemical shifts (δ) of various nuclei (e.g., ¹H, ¹³C, ¹⁵N) within this compound. The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the gauge-origin problem in calculating magnetic properties. mdpi.comresearchgate.net

The theoretical process begins with the optimization of the molecule's geometry, typically using Density Functional Theory (DFT) methods, such as B3LYP or mPW1PW91, paired with a suitable basis set (e.g., 6-311+G(d,p)). nih.govnih.gov Following geometry optimization, the GIAO method is employed at the same or a higher level of theory to calculate the absolute magnetic shielding tensors (σ) for each nucleus.

The predicted chemical shift (δ_calc) is then determined by subtracting the calculated isotropic shielding constant (σ_iso) of the nucleus in the target molecule from the shielding constant of a reference standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. mdpi.com

δ_calc = σ_ref - σ_iso

For more accurate predictions, several factors must be considered. The choice of the DFT functional and basis set significantly impacts the results. nih.gov Furthermore, environmental effects, particularly from solvents, can be modeled using implicit solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation. nih.gov For flexible molecules, it is also crucial to perform a conformational search and average the calculated shifts over a representative ensemble of low-energy conformers. nih.gov

The results of such calculations are typically presented in a table comparing theoretical predictions with experimental values, which is crucial for validating the computational model and aiding in the assignment of complex spectra.

Table 1: Illustrative Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound (Note: The following data is for illustrative purposes to demonstrate how computational results are presented and is not based on published experimental data for this specific compound.)

| Carbon Atom | Calculated Chemical Shift (δ, ppm) (B3LYP/6-311+G(d,p)) | Hypothetical Experimental Chemical Shift (δ, ppm) | Deviation (ppm) |

|---|---|---|---|

| C=O (Carbamate) | 157.2 | 156.5 | +0.7 |

| CH (Isopropyl) | 48.5 | 47.9 | +0.6 |

| CH₂ (Benzyl) | 68.1 | 67.3 | +0.8 |

| C (Aromatic, C1) | 136.4 | 135.8 | +0.6 |

| CH₃ (Isopropyl) | 21.9 | 21.5 | +0.4 |

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of this compound, providing insights into its molecular structure, bonding, and functional groups. The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates of the optimized molecular geometry. nih.gov

These calculations yield a set of harmonic vibrational frequencies and their corresponding normal modes (the collective motions of atoms for each frequency). The calculations are commonly performed using DFT (e.g., B3LYP) or Hartree-Fock (HF) methods with basis sets like 6-31+G(d) or 6-311+G(d,p). nih.govresearchgate.net

Due to the neglect of anharmonicity and the use of approximate functionals, calculated harmonic frequencies are often systematically higher than experimental frequencies. To correct this, the calculated frequencies are typically scaled by an empirical scaling factor specific to the level of theory used. nih.gov

The analysis provides a detailed assignment of each vibrational band to a specific type of molecular motion, such as C=O stretching, N-H bending, or C-C ring vibrations. This is invaluable for interpreting experimental IR and Raman spectra. For instance, in a study on related ethyl benzyl carbamates, DFT and HF methods were used to compute vibrational frequencies, which were then compared with experimental results to determine the most accurate theoretical approach. researchgate.net

Table 2: Illustrative Example of Calculated Vibrational Frequencies for Key Functional Groups in this compound (Note: This table is illustrative. The frequencies are representative values for the functional groups and are not from a specific calculation on this molecule.)

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| O-H Stretch | 3650 | 3468 | Medium |

| C-H Stretch (Aromatic) | 3150 | 3024 | Medium |

| C-H Stretch (Aliphatic) | 3010 | 2890 | Strong |

| C=O Stretch (Carbamate) | 1785 | 1714 | Very Strong |

| C-O Stretch | 1280 | 1229 | Strong |

| N-O Stretch | 950 | 912 | Medium |

Computational Mechanistic Pathways and Reaction Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, such as the synthesis or degradation of this compound. These studies can elucidate complex reaction pathways, identify transient intermediates, and determine the energetic feasibility of different routes. A prominent example of this approach is seen in the computational investigation of the Pd-catalyzed synthesis of a related carbamate, which mapped out a multi-step reaction pathway. mdpi.com Similar methodologies could be applied to understand reactions involving this compound, such as its formation via a Curtius rearrangement, a reaction often studied in flow chemistry for carbamate synthesis.

A key goal of mechanistic studies is to locate the transition state (TS) for each elementary step of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products.

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) or dimer methods, are used to locate these TS structures. Once a candidate TS is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, which corresponds to the atomic motion along the reaction coordinate. researchgate.net

The energy difference between the reactants and the transition state is the activation energy or activation barrier (ΔG‡ or Ea). This barrier is a critical determinant of the reaction rate. A high activation barrier implies a slow reaction, while a low barrier suggests a faster process. Computational studies on related benzyl compounds have successfully calculated these barriers to explain reaction outcomes. researchgate.net

By connecting the optimized geometries of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile maps the change in energy as the reaction progresses along the reaction coordinate.

To verify that a transition state connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. Starting from the TS geometry, the IRC calculation follows the path of steepest descent downhill to the reactant on one side and the product on the other, confirming the connection.

Role of Benzyl Hydroxy Isopropyl Carbamate in Advanced Organic Synthesis Research

Utilization as a Synthetic Intermediate

As a synthetic intermediate, Benzyl (B1604629) hydroxy(isopropyl)carbamate provides a valuable platform for the introduction of a protected N-hydroxy-N-isopropylamino moiety into a molecular framework. The benzyl carbamate (B1207046) (Cbz or Z) group is a well-established protecting group for amines, known for its stability under a variety of reaction conditions and its susceptibility to removal under mild reductive cleavage, typically using catalytic hydrogenation. wikipedia.org This allows for the unmasking of the reactive hydroxylamine (B1172632) functionality at a desired stage in a synthetic sequence.

Building Block for Complex Polyfunctional Molecules

The construction of complex, polyfunctional molecules is a central goal of organic synthesis, often requiring the use of versatile building blocks that allow for sequential and controlled chemical modifications. nih.gov Carbamates are frequently employed in this context, serving not only as protecting groups but also as integral structural units that can influence the biological activity and physical properties of the final molecule. nih.govacs.org

Benzyl hydroxy(isopropyl)carbamate can be viewed as a building block that introduces a specific N-hydroxy-N-isopropylamino functionality. In the total synthesis of complex natural products or in the preparation of pharmaceutical candidates, the ability to introduce such a group can be crucial. For example, in the synthesis of propargylamines, which are important intermediates for pharmaceutical substances, the addition of functionalities to imine bonds is a key step. nih.gov After deprotection, the N-hydroxy-N-isopropylamino group from the subject carbamate could be alkylated or acylated, allowing it to be integrated into a larger, more complex molecular structure. The synthesis of various polyfunctional carbamates and their subsequent elaboration into biologically active molecules has been a subject of considerable research. nih.govund.edu

Application as a Reagent in Functional Group Transformations

Functional group transformations are fundamental operations in organic synthesis, enabling the conversion of one functional group into another. orgsyn.org this compound holds potential as a reagent in this domain, primarily through the reactivity of its N-hydroxy-N-isopropylamino core after deprotection.

Selective Introduction of N-Containing Moieties

The selective introduction of nitrogen-containing functional groups is critical in medicinal chemistry and materials science. Carbamates are often used as reagents for the delivery of protected amino groups. nih.govorganic-chemistry.org Upon removal of the benzyl carbamate protecting group, the resulting N-hydroxy-N-isopropylamine is a nucleophile that could be used to introduce the N-hydroxy-N-isopropylamino moiety onto an electrophilic substrate. This could occur, for example, via nucleophilic substitution on an alkyl halide or epoxide. The versatility of carbamate reagents in such transformations is well-documented, with various methods developed for the synthesis of different carbamate derivatives to suit specific synthetic needs. conicet.gov.arorganic-chemistry.org

Role in Novel C-C and C-N Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds represents the backbone of organic synthesis. vanderbilt.edursc.orgnih.gov While direct participation of this compound in such reactions is not extensively documented, the reactivity of its constituent parts suggests potential applications. A related compound, N-benzylhydroxylamine, has been described as a "C1N1 synthon" in a [2+2+1] cyclization reaction to construct substituted imidazoles, which is a C-N bond-forming process. rsc.org This suggests that the core hydroxylamine structure within this compound could be harnessed for similar transformations.

After deprotection, the N-hydroxy-N-isopropylamine could participate as the nitrogen source in various metal-catalyzed cross-coupling reactions, a powerful modern method for C-N bond formation. nih.gov For instance, copper-catalyzed N-arylation of nitrogen-containing heterocycles is a known transformation. nih.gov Furthermore, radical-based C-N bond formation has gained prominence, and hydroxylamine derivatives can be precursors to the nitrogen-centered radicals required for these reactions. rsc.org The potential for the N-hydroxy-N-isopropylamino group to engage in novel C-C bond formations, perhaps through directed metalation or as a precursor to a reactive intermediate, remains an area for further exploration. chemistry.coachnih.govnih.gov

Design of Self-Immolative Linkers and Release Mechanisms

A significant area of research where the structural motifs of this compound are highly relevant is in the design of self-immolative linkers. nih.govrsc.org These are clever molecular constructs used in systems like antibody-drug conjugates (ADCs) that are designed to spontaneously degrade and release a payload (e.g., a drug) in response to a specific trigger. sigutlabs.com

The core principle often involves a 1,6-elimination reaction of a p-hydroxybenzyl alcohol or p-aminobenzyl alcohol derivative. rsc.org In this process, the cleavage of a "trigger" group (e.g., by an enzyme or a change in pH) exposes a free phenol (B47542) or aniline. This initiates a cascade of electron movement that results in the cleavage of a bond at the benzylic position, releasing the attached payload.

Benzyl carbamates are frequently used in these systems to link amine- or alcohol-containing drugs. nih.gov The degradation of the linker results in the release of the drug, carbon dioxide, and the remnant of the benzyl portion. This process is thermodynamically favorable due to the formation of stable products like CO2. Research has shown that N-acyl carbamates can be designed to be stable in plasma but cleave at the lower pH of tumor tissues, releasing the amide-containing drug via a 1,6-benzyl elimination mechanism. nih.gov

This compound contains the key benzyloxycarbonyl group attached to a nitrogen atom. If incorporated into a self-immolative system where the phenyl ring of the benzyl group is substituted with a trigger-activated electron-donating group (like a hydroxyl or amino group at the para position), it could function as a self-immolative linker. Upon activation, the linker would undergo the characteristic 1,6-elimination, leading to the release of the N-hydroxy-N-isopropylamine moiety or a molecule attached to it. The choice of a carbamate linkage is particularly suitable for the release of amine- or alcohol-containing molecules. nih.govrsc.org

Below is a table summarizing the properties of the subject compound and related concepts.

| Property/Concept | Description | Source(s) |

| IUPAC Name | benzyl N-hydroxy-N-propan-2-ylcarbamate | nih.gov |

| Molecular Formula | C₁₁H₁₅NO₃ | nih.gov |

| Molecular Weight | 209.24 g/mol | nih.gov |

| Cbz Protecting Group | A common amine protecting group, removable by hydrogenolysis. | wikipedia.org |

| Self-Immolative Linkers | Molecular constructs that degrade in response to a stimulus to release a payload. | nih.govrsc.orgsigutlabs.com |

| 1,6-Benzyl Elimination | The key chemical reaction driving many self-immolative systems based on benzyl alcohol derivatives. | nih.gov |

| Carbamates in Synthesis | Widely used as protecting groups and key structural elements in complex molecules and prodrugs. | nih.govnih.govacs.org |

Triggered Release Systems in Chemical Research

Triggered release systems are sophisticated chemical setups designed to liberate a specific molecule or reagent under the influence of a particular stimulus. This stimulus can range from a change in pH, the introduction of a specific chemical agent, to exposure to light. The core principle behind these systems is the use of a protecting group that is stable under general conditions but can be selectively cleaved when the trigger is applied.

While the broader class of carbamates is extensively used in protecting group chemistry, detailed research specifically outlining the application of this compound in triggered release systems is not widely documented in publicly available literature. The general reactivity of carbamates suggests that the benzyl group could be cleaved under hydrogenolysis conditions, and the N-hydroxy and isopropyl substituents would modulate the stability and cleavage kinetics. However, specific studies detailing the precise triggers and efficiency of release for this particular compound are not readily found.

Orthogonal Release Strategies

Orthogonal release strategies represent a more complex and refined version of triggered release. In this approach, a molecule contains multiple protecting groups, each of which can be removed by a specific, non-interfering set of reaction conditions. This allows for the sequential unmasking of different functional groups within the same molecule, enabling the construction of highly complex molecular architectures.

Advanced Analytical Methodologies for Research Level Characterization

High-Resolution Mass Spectrometry for Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of Benzyl (B1604629) hydroxy(isopropyl)carbamate and for elucidating the structure of related products formed during its synthesis or degradation. By providing an exact mass measurement, typically with an accuracy of less than 5 ppm, HRMS allows for the unambiguous determination of the molecular formula (C₁₁H₁₅NO₃ for the title compound). miamioh.edu

Electron Impact (EI) or Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion. The fragmentation pattern provides a structural fingerprint of the molecule. For carbamates, characteristic cleavages occur at the ester and amide bonds. libretexts.orgyoutube.com In the case of Benzyl hydroxy(isopropyl)carbamate, key fragmentation pathways would include the loss of the benzyl group, cleavage of the isopropyl group, and decarboxylation. nih.govnih.gov

Analysis of the resulting fragments helps to piece together the molecular structure. For instance, the cleavage of the C-O bond of the ester can result in the formation of a benzyl cation (m/z 91) or a carbamate (B1207046) radical cation, while cleavage adjacent to the nitrogen is also common in amines and related compounds. libretexts.orgnih.gov The presence of the N-hydroxy group can also lead to unique fragmentation pathways compared to standard carbamates.

Derivatization, such as silylation of the hydroxyl group, can be employed prior to MS analysis. This increases the volatility and thermal stability of the compound and introduces a known mass shift and a characteristic isotopic pattern, aiding in the confirmation of the hydroxyl moiety's presence and simplifying fragmentation analysis.

Table 1: Predicted High-Resolution Mass Spectrometry Fragments for this compound

| Fragment Ion (Structure) | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |

|---|---|---|---|

| [C₁₁H₁₅NO₃]⁺ | C₁₁H₁₅NO₃ | 209.1052 | Molecular Ion (M⁺) |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Loss of •OC(O)N(OH)CH(CH₃)₂ |

| [C₁₀H₁₂NO₃]⁺ | C₁₀H₁₂NO₃ | 194.0817 | Loss of •CH₃ from isopropyl group |

| [C₄H₁₀NO₃]⁺ | C₄H₁₀NO₃ | 120.0661 | Loss of benzyl radical (•C₇H₇) |

| [C₄H₈NO]⁺ | C₄H₈NO | 86.0606 | Loss of CO₂ and benzyl radical |

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. While 1D ¹H and ¹³C NMR provide initial information, multi-dimensional NMR techniques are required for unequivocal assignment and detailed structural analysis. ugm.ac.id

A suite of 2D NMR experiments is used to establish the complete bonding framework and spatial arrangement of this compound. youtube.com

COSY (COrrelation SpectroscopY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, it would show correlations between the methine proton and the two methyl protons of the isopropyl group, as well as couplings between the ortho, meta, and para protons of the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlation). columbia.edu It allows for the unambiguous assignment of each carbon atom that bears protons, such as the CH₂, CH, and CH₃ groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, sometimes 4). columbia.eduyoutube.com It is crucial for connecting the different spin systems identified by COSY. For instance, HMBC would show correlations from the benzylic CH₂ protons to the carbamate carbonyl carbon and to carbons in the aromatic ring, and from the isopropyl protons to the carbonyl carbon, thus confirming the core structure.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close in space, regardless of whether they are bonded. It is essential for determining stereochemistry and preferred conformations. NOESY can reveal spatial proximity between the isopropyl protons and the benzyl group protons, providing insight into the molecule's three-dimensional shape in solution.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | Isopropyl CH ↔ Isopropyl CH₃ Aromatic Hortho ↔ Hmeta | - | ¹H-¹H coupling networks within isopropyl and benzyl groups. |

| HSQC | Benzylic CH₂ | Benzylic CH₂ | Direct ¹H-¹³C one-bond connectivities. |

| HMBC | Benzylic CH₂ | C=O, Aromatic C(ipso), C(ortho) | Connectivity of benzyl group to carbamate. |

| HMBC | Isopropyl CH | C=O, Isopropyl CH₃ | Connectivity of isopropyl group to carbamate. |

| NOESY | Isopropyl CH₃ | Benzylic CH₂ | Through-space proximity, confirming folding and conformation. |

The carbamate functional group exhibits restricted rotation around the N-C(O) bond due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character. nih.gov This can lead to the existence of distinct syn and anti conformers, which may interconvert on the NMR timescale. acs.orgacs.org

Dynamic NMR (DNMR) involves acquiring spectra at various temperatures. At low temperatures, the rotation may be slow enough to observe separate signals for each conformer. As the temperature increases, the signals broaden, coalesce, and finally sharpen into a single time-averaged signal. mdpi.com By analyzing the line shapes at different temperatures, the energy barrier (ΔG‡) for this rotation can be calculated, providing quantitative information about the conformational stability and dynamics of this compound. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.com These techniques are complementary; FT-IR is sensitive to vibrations that change the dipole moment (e.g., polar bonds), while Raman is sensitive to vibrations that change the polarizability (e.g., symmetric and non-polar bonds). youtube.com

For this compound, the most prominent IR absorption would be the strong C=O (carbamate carbonyl) stretching band, typically appearing around 1700-1720 cm⁻¹. rsc.org Other key bands include the O-H stretch from the hydroxyl group, C-H stretches from the aromatic and aliphatic groups, and C-O and C-N stretching vibrations. nih.govresearchgate.net These techniques are particularly useful for monitoring the progress of a reaction, such as the formation of the carbamate from its precursors, by tracking the appearance of the characteristic carbonyl peak.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Typical) |

|---|---|---|---|

| N-OH | O-H stretch | 3200-3400 (broad) | FT-IR |

| Aromatic C-H | C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H | C-H stretch | 2850-3000 | FT-IR, Raman |

| C=O (Carbamate) | C=O stretch | 1700-1720 | FT-IR (Strong) |

| Aromatic C=C | C=C stretch | 1450-1600 | FT-IR, Raman |

| C-O (Ester) | C-O stretch | 1200-1300 | FT-IR |

Single Crystal X-ray Diffraction for Solid-State Structure and Stereochemical Assignments

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and precise structural information. researchgate.net This technique determines the exact three-dimensional arrangement of atoms in the solid state, yielding precise bond lengths, bond angles, and torsional angles. rsc.orgacs.org

Table 4: Hypothetical Single Crystal X-ray Diffraction Parameters

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Bond Length (C=O) | ~1.22 Å | Confirms carbonyl double bond character. |

| Bond Length (N-C(O)) | ~1.35 Å | Indicates partial double bond character from resonance. nih.gov |

| Torsion Angle (O=C-N-C) | ~180° or ~0° | Defines the syn or anti conformation in the solid state. |

| Hydrogen Bonds | N-O-H···O=C | Identifies key intermolecular forces governing crystal packing. |

Chromatographic Techniques for Separation and Purity in Research Contexts

In the research and development of novel compounds such as "this compound," chromatographic techniques are paramount for ensuring the integrity of experimental results. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the synthesized compound, capable of separating it from starting materials, by-products, and degradation products.

A typical HPLC analysis for purity determination would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid modifier like formic acid to ensure good peak shape. The detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the benzyl chromophore exhibits strong absorbance. The purity is then calculated based on the relative peak area of "this compound" compared to the total area of all observed peaks.

For a more in-depth analysis, especially for identifying and quantifying impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. This powerful hyphenated technique provides not only the retention time data from the chromatography but also the mass-to-charge ratio of the eluting compounds, facilitating their structural elucidation.

Table 1: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

"this compound" possesses a stereocenter, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. In stereoselective synthesis, it is critical to determine the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the gold standard for this determination. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the chromatographic system. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used for the separation of a broad range of chiral molecules, including carbamates. nih.gov Columns like the Chiralpak® series are frequently employed for this purpose. nih.gov

The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase or polar organic modes, is crucial for achieving optimal separation. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram. For instance, in asymmetric synthesis aiming for one enantiomer, a high e.e. value (e.g., >95%) is often a key indicator of a successful reaction. The development of such methods is essential for understanding the stereochemical outcome of synthetic routes.

Table 2: Representative Chiral HPLC Method for Enantiomeric Separation of this compound

| Parameter | Condition |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The demand for environmentally benign chemical processes necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents and generate significant waste. Future research on the synthesis of Benzyl (B1604629) hydroxy(isopropyl)carbamate will likely focus on sustainable and efficient methodologies.

One promising avenue is the application of biocatalysis. The use of enzymes, such as esterases and acyltransferases, has been shown to be effective for the synthesis of various carbamates in aqueous media. nih.gov Research could be directed towards identifying or engineering an enzyme capable of catalyzing the formation of Benzyl hydroxy(isopropyl)carbamate from precursors like N-isopropylhydroxylamine and a benzyl-containing carbonate. This biocatalytic approach offers high selectivity and operates under mild conditions, aligning with the principles of green chemistry. nih.gov

Another critical area is the utilization of carbon dioxide (CO₂) as a C1 building block. nih.gov Current methods for carbamate (B1207046) synthesis often use toxic phosgene (B1210022) derivatives or isocyanates. nih.govacs.org Developing a catalytic system that can directly and efficiently incorporate CO₂ to form the carbamate linkage with N-isopropylhydroxylamine and benzyl alcohol would represent a significant advancement. acs.orgorganic-chemistry.org Research could focus on designing novel catalysts, potentially based on transition metals or frustrated Lewis pairs, that can operate under mild pressure and temperature conditions to facilitate this transformation. nih.gov

| Proposed Sustainable Pathway | Key Research Focus | Potential Advantages |

| Biocatalysis | Enzyme screening and engineering (e.g., Esterases, Acyltransferases). nih.gov | High selectivity, mild reaction conditions, use of water as a solvent. |

| CO₂ Fixation | Development of novel catalysts for the three-component reaction of amine, alcohol, and CO₂. nih.govorganic-chemistry.org | Use of a renewable, non-toxic C1 source; atom economy. |

| Flow Synthesis | Optimization of continuous-flow protocols using sustainable reagents. acs.org | Improved safety, scalability, and process control. |

Investigation of Undiscovered Reactivity Patterns of the N-Hydroxycarbamate

The N-hydroxycarbamate moiety in this compound presents a unique combination of functional groups whose full reactive potential has yet to be charted. Foundational studies on N-hydroxycarbamates have detailed their synthesis and basic hydrolysis, but more complex reactivity remains unexplored. rsc.org

Future investigations should probe the compound's behavior in metal-catalyzed transformations. The N-hydroxy group could act as a bidentate ligand or a directing group in C-H activation reactions on the benzyl or isopropyl substituents. Density Functional Theory (DFT) studies on related metal carbamato complexes suggest that the electronic nature of the substituents significantly influences reactivity, such as in CO₂ insertion, a principle that could be applied here. researchgate.net Furthermore, while early studies did not observe a Lossen-type rearrangement under typical hydrolysis conditions, exploring this reaction under a wider range of thermal, photochemical, or metal-mediated conditions could unlock novel synthetic pathways to isocyanates or their derivatives. rsc.org The interaction of the N-hydroxycarbamate with various electrophiles and nucleophiles could also reveal new reaction pathways, potentially leading to the formation of novel heterocyclic structures.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous-flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.com The synthesis of carbamates has been successfully demonstrated in flow chemistry systems, particularly using CO₂ as a reagent. nih.govacs.org

A key future direction is the development of a continuous-flow process for this compound. This would involve adapting existing protocols to a microreactor or packed-bed reactor setup. mdpi.com Research would focus on optimizing parameters such as residence time, temperature, pressure, and stoichiometry to maximize yield and purity. acs.org Coupling the flow reactor to automated purification and analysis systems (e.g., HPLC, mass spectrometry) would create a fully automated platform for the on-demand synthesis and screening of related N-hydroxycarbamate derivatives. This platform could accelerate the discovery of new compounds with desired properties by enabling high-throughput experimentation. vapourtec.com

Development of Advanced Computational Models for Predictive Chemistry